7-Amino-1,4-benzoxazin-2-one chemical structure and properties
7-Amino-1,4-benzoxazin-2-one chemical structure and properties
The following technical guide details the structural chemistry, synthesis, and pharmaceutical applications of 7-Amino-1,4-benzoxazin-2-one , a specialized heterocyclic scaffold.
Executive Summary
7-Amino-1,4-benzoxazin-2-one is a bicyclic heterocyclic compound characterized by a benzene ring fused to a 1,4-oxazine ring containing a lactone moiety (cyclic ester) at the C2 position. Distinct from its more common isomer (the lactam 3-one), the 2-one core exhibits unique electrophilic reactivity due to the lactone carbonyl, making it a valuable "warhead" for covalent enzyme inhibition (e.g., serine proteases, mycobacterial enzymes). This guide explores its chemical architecture, validated synthetic pathways, and emerging role in antitubercular and antitumor pharmacophores.
Chemical Architecture & Electronic Properties
Structural Nomenclature & Isomerism
It is critical to distinguish the target molecule from its isomer to prevent experimental error.
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Target (2-one): 7-Amino-1,4-benzoxazin-2-one. A delta-lactone system. The carbonyl is at position 2 (adjacent to Oxygen).
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Isomer (3-one): 7-Amino-1,4-benzoxazin-3-one. A delta-lactam system. The carbonyl is at position 3 (adjacent to Nitrogen).
Electronic Distribution
The 7-amino substituent acts as a strong electron-donating group (EDG) via resonance (+M effect), pushing electron density into the aromatic ring and, by extension, the heterocyclic core.
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Nucleophilicity: The C7-amine makes the aromatic ring electron-rich, facilitating electrophilic aromatic substitution (EAS) at the C6 and C8 positions.
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Electrophilicity: The C2-carbonyl (lactone) is susceptible to nucleophilic attack (e.g., by serine hydroxyls in enzyme active sites), leading to ring opening and irreversible acylation of the target protein.
| Property | Value / Characteristic |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Core Ring System | 1,4-Benzoxazine |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 3 (N4, O1, Carbonyl O) |
| Predicted LogP | ~0.7 (Moderate lipophilicity) |
Synthetic Pathways[1][2][3][4][5][6][7]
The synthesis of the 2-one core is thermodynamically less favored than the 3-one due to the lower stability of the lactone vs. the lactam. Therefore, mild conditions and specific precursors are required.
Primary Route: Condensation of 2,5-Diaminophenol
This protocol utilizes 2,5-diaminophenol (often generated in situ from 2-amino-5-nitrophenol) reacting with a bis-electrophile like glyoxylic acid or alkyl glyoxylates .
Step-by-Step Protocol:
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Precursor Preparation: Reduction of 2-amino-5-nitrophenol using H₂/Pd-C or Fe/AcOH to yield 2,5-diaminophenol. Note: This intermediate is oxidation-sensitive and should be used immediately under inert atmosphere (N₂/Ar).
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Condensation: React 2,5-diaminophenol with ethyl glyoxylate (1.1 equiv) in ethanol at 0°C to room temperature.
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Cyclization: The N4-amine (more nucleophilic than the phenol) attacks the aldehyde/ketone carbon of the glyoxylate first. Subsequent acid-catalyzed cyclization (using catalytic p-TsOH) drives the attack of the phenolic oxygen onto the ester carbonyl, closing the lactone ring.
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Purification: The product precipitates or is extracted with ethyl acetate. Recrystallization from ethanol/water.
Visualization of Synthesis Logic
The following diagram illustrates the regioselective cyclization required to achieve the 7-amino-2-one structure.
Caption: Synthetic route from nitro-phenol precursor via regioselective condensation to the 1,4-benzoxazin-2-one core.
Physicochemical Profile
The 2-one derivative possesses distinct spectral and physical characteristics compared to the 3-one.
| Parameter | 7-Amino-1,4-benzoxazin-2-one | Notes |
| Melting Point | >200°C (Decomposes) | High lattice energy due to intermolecular H-bonding. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents; moderate in water. |
| UV-Vis (λmax) | ~290 nm, ~340 nm | Bathochromic shift due to amino conjugation. |
| IR Spectrum | C=O (Lactone): ~1730-1750 cm⁻¹ | Distinct from Lactam C=O (~1680 cm⁻¹). |
| Stability | Hydrolytically Labile | The lactone ring can open in strong base (pH > 10) to form the salicylurate derivative. |
Pharmaceutical & Biological Applications[1][2][3][5][7][8][9][10][11]
Antitubercular Activity
Recent studies highlight 1,4-benzoxazin-2-one derivatives as potent inhibitors of Mycobacterium tuberculosis.[1] The mechanism involves the inhibition of Menaquinone biosynthesis (specifically MenB enzyme). The 7-amino group provides a handle for derivatization to improve cell wall permeability.
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Mechanism: The lactone ring acts as a suicide substrate or transition state mimic, binding to the active site of the enzyme.
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Potency: MIC values in the range of 2–8 μg/mL have been observed for optimized derivatives [1].[1]
Antitumor Potential
The planar, bicyclic structure allows for DNA intercalation. Derivatives modified at the 7-amino position (e.g., with benzyl or triazole groups) have shown efficacy in inducing DNA damage and apoptosis in liver cancer cells (HepG2).
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Structure-Activity Relationship (SAR): The 7-amino group is critical for H-bonding within the DNA minor groove, while the 2-one core maintains planarity [2].
Enzyme Inhibition (Serine Proteases)
Unlike the 3-one (which is chemically inert to many nucleophiles), the 2-one is an acylating agent . It can inhibit serine proteases (like chymotrypsin or elastase) by acylating the active site serine, permanently disabling the enzyme. This property is leveraged in designing inhibitors for inflammatory pathways.[2]
Experimental Protocols
Protocol: Spectroscopic Characterization (Quality Control)
To validate the synthesis of the 2-one (Lactone) vs the 3-one (Lactam), use IR and NMR.
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Infrared Spectroscopy (FT-IR):
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Prepare a KBr pellet of the dried solid.
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Pass Criteria: Look for a sharp carbonyl stretch at 1735–1750 cm⁻¹ .
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Fail Criteria: A stretch at 1660–1690 cm⁻¹ indicates the Lactam (3-one) isomer or ring opening.
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¹H-NMR (DMSO-d₆, 400 MHz):
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H3 Protons: The methylene protons at C3 (adjacent to N) will appear as a singlet around δ 5.0–5.2 ppm .
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Aromatic Region: The protons at C5, C6, C8 will show an ABX or AMX pattern. C8-H (ortho to Oxygen) will be the most deshielded aromatic proton.
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Amino Group: Broad singlet at δ 5.5–6.5 ppm (D₂O exchangeable).
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Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Storage: Store at 2–8°C under inert gas (Argon). The amino group is prone to oxidation (darkening) upon air exposure; the lactone is sensitive to moisture.
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid inhalation of dusts.
References
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Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives. ResearchGate/NIH. (2025). Highlights the specific antitubercular potential of the 2-one core.
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage. PubMed Central. (2025). Provides comparative structural data for the benzoxazine scaffold.
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Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls. Royal Society of Chemistry. (2023). Describes the fundamental cyclization methodologies for this heterocyclic system.
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PubChem Compound Summary: 3-Amino-2H-1,4-benzoxazin-2-one. National Library of Medicine. (Accessed 2026). Validates the existence and properties of amino-benzoxazin-2-one isomers.
